molecular formula C41H75N11O11 B12577358 L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine CAS No. 195436-37-4

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine

Cat. No.: B12577358
CAS No.: 195436-37-4
M. Wt: 898.1 g/mol
InChI Key: NOGACIWLYAHBIG-BUTCLUODSA-N
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Description

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine is a complex peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, consisting of lysine, leucine, valine, glycine, and alanine residues, contributes to its distinctive properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.

Scientific Research Applications

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: Another peptide with a similar amino acid composition but different sequence.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A more complex peptide with additional amino acids.

Uniqueness

L-Lysyl-L-leucyl-L-valyl-L-valyl-L-valylglycyl-L-alanylglycylglycyl-L-valine is unique due to its specific sequence and the presence of multiple valine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

195436-37-4

Molecular Formula

C41H75N11O11

Molecular Weight

898.1 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C41H75N11O11/c1-20(2)16-27(48-36(57)26(43)14-12-13-15-42)37(58)50-32(22(5)6)39(60)52-33(23(7)8)40(61)51-31(21(3)4)38(59)46-19-29(54)47-25(11)35(56)45-17-28(53)44-18-30(55)49-34(24(9)10)41(62)63/h20-27,31-34H,12-19,42-43H2,1-11H3,(H,44,53)(H,45,56)(H,46,59)(H,47,54)(H,48,57)(H,49,55)(H,50,58)(H,51,61)(H,52,60)(H,62,63)/t25-,26-,27-,31-,32-,33-,34-/m0/s1

InChI Key

NOGACIWLYAHBIG-BUTCLUODSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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